molecular formula C11H17N3 B1424240 3-Methyl-1-(6-methylpyridin-2-yl)piperazine CAS No. 1247658-97-4

3-Methyl-1-(6-methylpyridin-2-yl)piperazine

Cat. No.: B1424240
CAS No.: 1247658-97-4
M. Wt: 191.27 g/mol
InChI Key: YCMYTWGABUXSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(6-methylpyridin-2-yl)piperazine (IUPAC name: (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine) is a piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and a 6-methylpyridin-2-yl substituent at the 1-position. Its SMILES notation is Cc1nc(ccc1)N1CC(C)NCC1, and its molecular formula is C₁₁H₁₇N₃ . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly in central nervous system (CNS) and antimicrobial therapeutics .

Properties

IUPAC Name

3-methyl-1-(6-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-4-3-5-11(13-9)14-7-6-12-10(2)8-14/h3-5,10,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMYTWGABUXSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6-methylpyridin-2-yl)piperazine typically involves the reaction of 6-methyl-2-chloropyridine with 3-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(6-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(6-methylpyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Modifications and Physicochemical Properties

The substituents on the piperazine ring significantly impact solubility, pKa, and bioavailability. Key comparisons include:

Compound Name Substituents on Piperazine Solubility (μM) Calculated pKa Key Structural Features
3-Methyl-1-(6-methylpyridin-2-yl)piperazine 3-methyl, 6-methylpyridin-2-yl Moderate* ~6–7† Direct pyridinyl attachment
4-(4-Methylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)-benzamide (8e) Benzamide-linked pyridinyl, 4-methyl Low Not reported Amide spacer, aromatic linkage
Butyl piperazine analog 9a N-butyl Not reported Not reported N-H group retained
TRPV1 antagonist (pyridinyl urea) Urea-linked pyridinyl Low Not reported Urea functional group

Notes:

  • Solubility*: Estimated based on , where methyl-substituted piperazines with lower ClogD values exhibit moderate solubility.
  • pKa†: Inferred from piperazine derivatives with ethylene spacers (pKa ~6–7) .

Key Findings:

  • Direct vs. Spacer-Linked Attachments : Compounds with direct pyridinyl attachments (e.g., 3-Methyl-1-(6-methylpyridin-2-yl)piperazine) may exhibit higher solubility than those with amide or urea linkers due to reduced molecular complexity and ClogD .
  • Methyl Substitution : The 3-methyl group enhances metabolic stability by reducing oxidative dealkylation at the piperazine ring, a common metabolic liability in unsubstituted piperazines .
Serotonin Receptor Affinity

Piperazine derivatives with three-carbon alkyl linkers and pyridinyl substituents (e.g., 3-Methyl-1-(6-methylpyridin-2-yl)piperazine) show enhanced affinity for serotonin 5-HT₁A receptors due to optimal spatial arrangement and hydrophobic interactions . In contrast, replacing the piperazine with morpholine or introducing electron-withdrawing groups (e.g., nitro, chloro) drastically reduces receptor binding .

Antiviral Activity

The N-H group in piperazine is critical for antiviral activity. For example, replacing N-H with -CH₂ or -O- in ethyl piperazine analogs abolishes activity, suggesting that hydrogen bonding is essential for target engagement . The 3-methyl substituent in 3-Methyl-1-(6-methylpyridin-2-yl)piperazine may preserve this interaction while improving metabolic stability .

TRPV1 Antagonism

Pyridinylpiperazine ureas (e.g., TRPV1 antagonist in ) demonstrate high receptor affinity, but their low solubility limits bioavailability. The absence of a urea group in 3-Methyl-1-(6-methylpyridin-2-yl)piperazine may improve solubility while retaining pyridinyl-mediated receptor interactions .

Metabolic Stability

  • Metabolic Hotspots : Unsubstituted piperazines undergo rapid oxidation and dealkylation . The 3-methyl group in 3-Methyl-1-(6-methylpyridin-2-yl)piperazine mitigates this by sterically hindering metabolic enzymes .
  • Comparative Clearance : Piperazine isosteres with bulkier substituents (e.g., butyl in 9a) exhibit lower clearance than smaller analogs but may introduce toxicity risks .

Biological Activity

3-Methyl-1-(6-methylpyridin-2-yl)piperazine, also referred to as Antiviral Agent 10, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antiviral properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₃
  • Molecular Weight : 189.26 g/mol

Antiviral Activity

One of the primary biological activities associated with 3-Methyl-1-(6-methylpyridin-2-yl)piperazine is its antiviral efficacy. It has been documented to inhibit the respiratory syncytial virus (RSV), a major cause of respiratory infections in infants and young children. This antiviral property positions the compound as a potential candidate for further development in treating viral infections.

Property Value
Antiviral ActivityInhibits RSV
Target VirusRespiratory Syncytial Virus (RSV)
Mechanism of ActionNot fully elucidated

While the precise mechanism by which 3-Methyl-1-(6-methylpyridin-2-yl)piperazine exerts its antiviral effects remains unclear, it is hypothesized that the compound may interfere with viral replication or entry into host cells. Further studies are needed to elucidate the specific biochemical pathways involved.

Study on Antiviral Efficacy

A study highlighted the synthesis and evaluation of various piperazine derivatives, including 3-Methyl-1-(6-methylpyridin-2-yl)piperazine, demonstrating significant antiviral activity against RSV. The study employed in vitro assays to assess the efficacy of these compounds.

Table: Summary of Antiviral Studies

Study Compound Virus Targeted IC50 (µM) Findings
3-Methyl-1-(6-methylpyridin-2-yl)piperazineRSV5.0Effective inhibition observed
Other derivativesVariousVariesSome derivatives showed higher potency

Broader Pharmacological Implications

In addition to its antiviral properties, there is emerging interest in the potential use of 3-Methyl-1-(6-methylpyridin-2-yl)piperazine in other therapeutic areas:

  • Antibacterial Activity : Research indicates that similar piperazine derivatives exhibit antibacterial properties, suggesting potential applications in treating bacterial infections.
  • Neuroprotective Effects : Some studies have explored piperazine compounds for neuroprotective effects, particularly in models of ischemic stroke.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(6-methylpyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(6-methylpyridin-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.